2,2-dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide
Overview
Description
2,2-dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide (also known as A1267247) is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of cyclopropane carboxamides and has been shown to exhibit promising properties in both in vitro and in vivo studies.
Mechanism of Action
The exact mechanism of action of 2,2-dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It is believed that the compound acts by targeting specific signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide exhibits low toxicity and high selectivity towards cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2-dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide in lab experiments is its potent antitumor activity and low toxicity towards normal cells. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2,2-dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide. One potential direction is to further investigate its mechanism of action and identify specific signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, further studies are needed to optimize the synthesis method and improve the solubility of the compound for in vivo studies.
Conclusion:
In conclusion, 2,2-dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide is a novel compound that exhibits promising properties as a therapeutic agent. Its potent antitumor activity, anti-inflammatory and analgesic effects make it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical trials.
Scientific Research Applications
2,2-dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2,2-dichloro-1-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c1-9(6-10(9,11)12)8(15)14-7-2-4-13-5-3-7/h2-5H,6H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKUAKBTZWKYBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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